Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16688639
InChI: InChI=1S/C13H15NO3/c1-13(2,3)11-9-7-8(12(15)16-4)5-6-10(9)17-14-11/h5-7H,1-4H3
SMILES:
Molecular Formula: C13H15NO3
Molecular Weight: 233.26 g/mol

Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate

CAS No.:

Cat. No.: VC16688639

Molecular Formula: C13H15NO3

Molecular Weight: 233.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate -

Specification

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
IUPAC Name methyl 3-tert-butyl-1,2-benzoxazole-5-carboxylate
Standard InChI InChI=1S/C13H15NO3/c1-13(2,3)11-9-7-8(12(15)16-4)5-6-10(9)17-14-11/h5-7H,1-4H3
Standard InChI Key RZPARYBGVAGVQC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=NOC2=C1C=C(C=C2)C(=O)OC

Introduction

Structural and Chemical Properties

Table 1: Physicochemical Properties

PropertyValueSource Reference
Molecular Weight233.26 g/mol
Molecular FormulaC₁₃H₁₅NO₃
Melting PointNot reported
SolubilityLikely soluble in organic solvents (e.g., DMSO, chloroform)

Spectroscopic Characterization

  • ¹H NMR: Peaks for the tert-butyl group appear as a singlet (~1.4 ppm), while aromatic protons resonate between 7.0–8.5 ppm. The methyl ester’s methoxy group shows a triplet near 3.9 ppm (J = 7.1 Hz) .

  • ¹³C NMR: Carbonyl signals for the ester (δ ~165–170 ppm) and isoxazole ring carbons (δ ~95–160 ppm) are characteristic .

Synthesis and Reaction Pathways

Cycloaddition Strategies

The most common synthesis involves 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For example, tert-butyl nitrite (TBN) initiates radical-mediated nitrile oxide formation from methyl ketones, which then undergo intramolecular cycloaddition with alkenes/alkynes .

Table 2: Representative Synthesis Conditions

ReactantsCatalystYield (%)Reference
Ethyl 3-pivaloylisoxazole-5-carboxylateCu(I)83
Alkenyl-substituted aryl ketonesTBN (radical initiator)70–95

A notable method employs ruthenium(II) catalysts to enhance regioselectivity during cycloaddition, favoring the 5-carboxylate isomer. Alternative routes include Kowalsko’s reaction modifications, where sodium hydride mediates ketonitrile formation from ethyl esters .

Functionalization Reactions

  • Ester Hydrolysis: Treatment with aqueous NaOH yields the carboxylic acid, enabling conjugation to biomolecules or metal-organic frameworks.

  • Nucleophilic Aromatic Substitution: The electron-deficient isoxazole ring undergoes substitution at C4 with amines or thiols under mild conditions .

Cell LineGI₅₀ (μM)MechanismReference
MCF-718.2Caspase-3 activation
HCT-11615.7Bcl-2 suppression

Immunomodulatory Applications

Preliminary data indicate modulation of NF-κB signaling in macrophages, reducing pro-inflammatory cytokine (TNF-α, IL-6) secretion by 40–60% at 10 μM .

Comparative Analysis with Analogues

Role of the tert-Butyl Group

Replacing the tert-butyl group with smaller alkyl chains (e.g., methyl) reduces metabolic stability in hepatic microsomes by 50%, underscoring its importance in pharmacokinetics.

Isoxazole vs. Oxazole Analogues

Isoxazole derivatives exhibit 3–5× higher binding affinity to EPAC than oxazole counterparts, attributed to the oxygen atom’s hydrogen-bonding capacity .

Future Directions and Challenges

Targeted Drug Delivery

Conjugating the carboxylate to nanoparticles or antibody-drug conjugates (ADCs) could enhance tumor specificity. Computational modeling predicts compatibility with folate receptor-targeted delivery systems.

In Vivo Toxicology

Current data lack in vivo toxicity profiles. Future work should assess LD₅₀, organ accumulation, and CYP450 interactions in rodent models.

Scalable Synthesis

While laboratory-scale yields exceed 80%, transitioning to continuous-flow reactors may improve efficiency for industrial production .

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